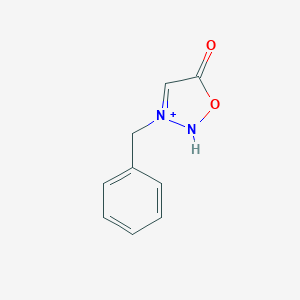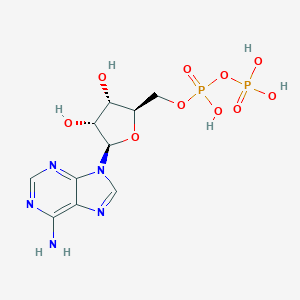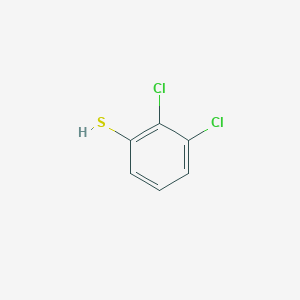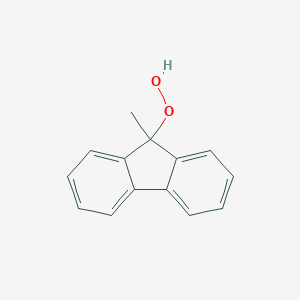![molecular formula C12H22O4 B100535 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid CAS No. 17488-13-0](/img/structure/B100535.png)
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid is a member of the macrotetrolide ionophore antibiotic family, which includes compounds such as nonactic acid and homononactic acid. These compounds are known for their unique structure, consisting of four acids connected in a head-to-tail manner into a 32-membered macrocycle. This compound, specifically, is one of the monomers that make up these macrotetrolides, which are produced by various species of the genus Streptomyces .
準備方法
Synthetic Routes and Reaction Conditions: 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid can be synthesized through a precursor-directed biosynthesis approach. This involves the cultivation of Streptomyces griseus in a production medium containing specific precursors such as sodium propionate, isobutyrate, and isovalerate. The process is carried out in a fermentor, and the produced nonactin homologues are separated and analyzed using liquid chromatography and mass spectrometry .
Industrial Production Methods: Industrial production of bishomononactic acid involves large-scale fermentation processes. The cultivation of Streptomyces griseus in a controlled environment with the appropriate precursors allows for the production of bishomononactic acid and its homologues. The fermentation process is optimized to maintain suitable precursor concentrations and to maximize the yield of the desired compounds .
化学反応の分析
Types of Reactions: 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize bishomononactic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce bishomononactic acid.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bishomononactic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives .
科学的研究の応用
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid has a wide range of scientific research applications due to its unique structure and biological activity. Some of the key applications include:
Chemistry: this compound is used as a building block for the synthesis of complex macrotetrolides and other related compounds.
Biology: The compound’s ionophoric properties make it useful in studying ion transport mechanisms across biological membranes.
Medicine: this compound and its derivatives have shown potential as antimicrobial, antifungal, and immunosuppressive agents.
Industry: The compound is used in the development of ion-selective electrodes and other analytical tools
作用機序
The mechanism of action of bishomononactic acid involves its ionophoric properties, which allow it to transport ions across biological membranes. This ion transport capability is crucial for its biological activity, including its antimicrobial and antifungal effects. The compound forms complexes with specific ions, facilitating their movement across cell membranes and disrupting cellular processes .
類似化合物との比較
- Nonactic acid
- Homononactic acid
- Monactin
- Dinactin
- Trinactin
- Tetranactin
These compounds share similar structural features but differ in their specific biological activities and applications .
特性
CAS番号 |
17488-13-0 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.3 g/mol |
IUPAC名 |
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C12H22O4/c1-7(2)10(13)6-9-4-5-11(16-9)8(3)12(14)15/h7-11,13H,4-6H2,1-3H3,(H,14,15) |
InChIキー |
CVBMGXOQKKDPQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1CCC(O1)C(C)C(=O)O)O |
正規SMILES |
CC(C)C(CC1CCC(O1)C(C)C(=O)O)O |
同義語 |
bishomononactic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


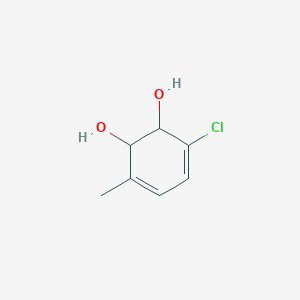

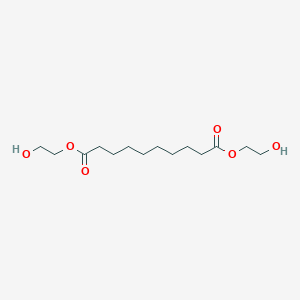
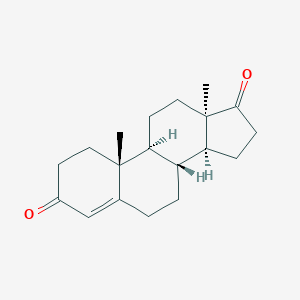
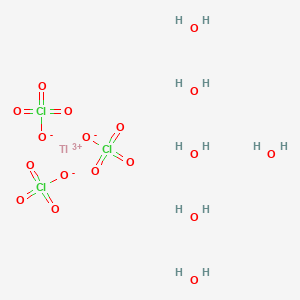
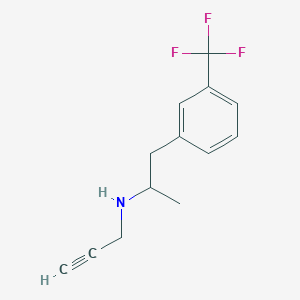
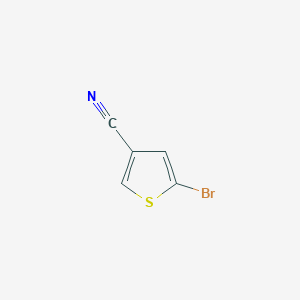
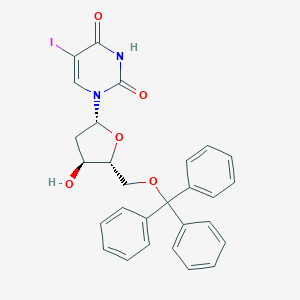
![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
